

1-(3-Chlorophenyl)cyclohexanecarboxylic acid solubility profile

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)cyclohexanecarboxylic acid

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An In-depth Technical Guide to the Solubility Profile of **1-(3-Chlorophenyl)cyclohexanecarboxylic Acid**

Introduction

1-(3-Chlorophenyl)cyclohexanecarboxylic acid is a substituted cyclohexanecarboxylic acid derivative. While specific therapeutic applications are not widely documented in public literature, its structural motif, featuring a lipophilic chlorophenyl group and a carboxylic acid, makes it a relevant analogue for compounds in medicinal chemistry and material science. Understanding the solubility of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development. Poor aqueous solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and complicate in vitro assay results.^[1] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of **1-(3-Chlorophenyl)cyclohexanecarboxylic acid**, intended for researchers and scientists in pharmaceutical development.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties. For **1-(3-Chlorophenyl)cyclohexanecarboxylic acid**, these key parameters provide a predictive foundation for its behavior in various solvent systems.

Property	Value	Source
IUPAC Name	1-(3-chlorophenyl)cyclohexane-1-carboxylic acid	PubChem
CAS Number	610791-40-7	BLD Pharm[2]
Molecular Formula	C ₁₃ H ₁₅ ClO ₂	PubChem
Molecular Weight	238.71 g/mol	PubChem[3]
Physical Form	White crystalline solid	Benchchem[4]
pKa (Predicted)	~4.8	Estimated based on similar structures[5]
logP (Predicted)	~3.5 - 4.0	Estimated

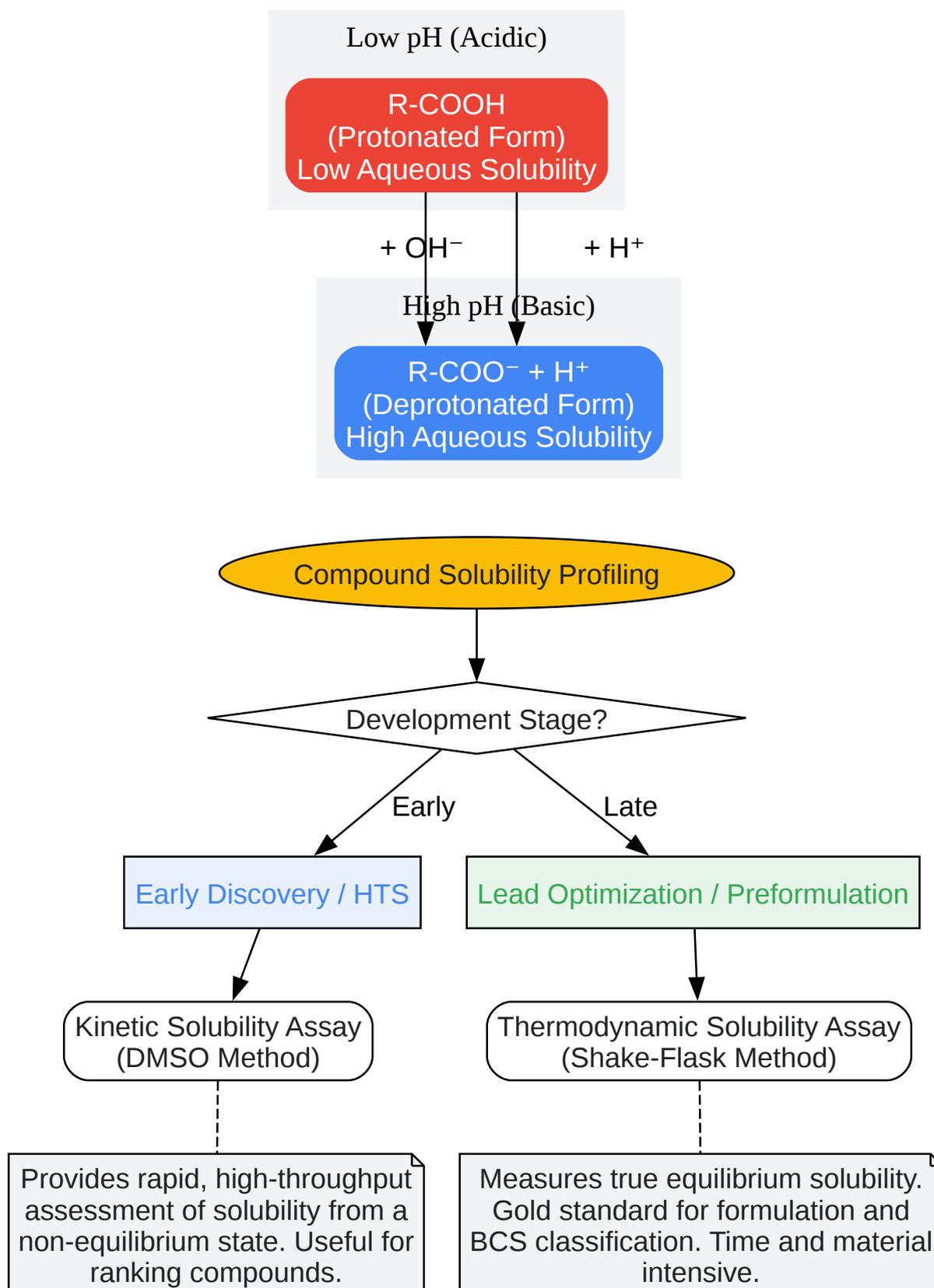
Note: Experimental pKa and logP values were not found in the initial search; these are estimations based on the structure and data for similar compounds like cyclohexanecarboxylic acid.

Theoretical Framework: The Impact of pH on Solubility

As a carboxylic acid, the aqueous solubility of **1-(3-Chlorophenyl)cyclohexanecarboxylic acid** is fundamentally dependent on the pH of the medium.[6][7] The carboxylic acid moiety (–COOH) can exist in a protonated (neutral) form or a deprotonated (anionic, –COO[–]) form.

- At low pH (pH < pKa): The compound will be predominantly in its neutral, protonated form. This form is less polar and is expected to have low aqueous solubility, driven by the lipophilic nature of the chlorophenyl and cyclohexane rings.
- At high pH (pH > pKa): The compound will be primarily in its ionized, deprotonated (carboxylate) form. The negative charge significantly increases the molecule's polarity, leading to stronger interactions with water molecules and thus, a substantial increase in aqueous solubility.[8]

This equilibrium is described by the Henderson-Hasselbalch equation and is a critical factor in predicting how the compound will behave in different physiological environments, such as the stomach (low pH) versus the intestine (higher pH).



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Caption: Assay selection for solubility determination.

Thermodynamic Solubility Profiling

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. [1]The shake-flask method is the gold standard for this determination. [9]

Rationale: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing the most accurate and relevant solubility value for biopharmaceutical classification and formulation development. [10]The extended incubation time allows for the dissolution of the most stable crystalline form.

Step-by-Step Protocol:

- **Preparation of Buffers:** Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
- **Compound Addition:** Add an excess of solid **1-(3-Chlorophenyl)cyclohexanecarboxylic acid** to vials containing each buffer. The excess solid is crucial to ensure saturation is achieved.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for an extended period (e.g., 24-48 hours). [11][12]4. **Phase Separation:** After incubation, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm PVDF filter). This step must be performed carefully to avoid disturbing the equilibrium.
- **Quantification:** Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [1][13]A standard calibration curve must be prepared to ensure accurate quantification.
- **Data Analysis:** Report the solubility in µg/mL or µM. A minimum of three replicate determinations at each pH is recommended to ensure reproducibility. [10]

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). [14][9] Rationale: This is a high-throughput method ideal for the early stages of drug discovery when large numbers of compounds need to be screened quickly with minimal material. [14]It provides an estimate of solubility under non-equilibrium conditions, which can be useful for identifying compounds with potential solubility liabilities early on. [9] Step-by-Step Protocol:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **1-(3-Chlorophenyl)cyclohexanecarboxylic acid** in dimethyl sulfoxide (DMSO), for example, at 10 mM.
- Addition to Buffer: Add a small aliquot of the DMSO stock solution to the aqueous buffer at each desired pH. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effects.
- Incubation: Shake the mixture for a shorter period than the thermodynamic assay (e.g., 1-2 hours) at a constant temperature. [12]4. Precipitate Removal: Filter the samples to remove any precipitate that has formed.
- Quantification: Analyze the filtrate to determine the concentration of the compound remaining in solution, typically using LC-MS/MS or HPLC-UV. [11]6. Data Analysis: The kinetic solubility is reported as the concentration measured in the filtrate.

Data Summary and Interpretation

The solubility data should be compiled into a clear, concise table and visualized in a graph plotting solubility against pH.

Expected Solubility Profile:

pH	Expected Solubility	Rationale
1.2	Low	Compound is fully protonated (R-COOH) and non-polar.
4.5	Moderate	Nearing the pKa, a significant fraction exists in the more soluble ionized form (R-COO ⁻).
6.8	High	Well above the pKa, the compound is predominantly in its highly soluble ionized form.
7.4	High	Similar to pH 6.8, the compound remains in its ionized form.

This pH-dependent profile is characteristic of a weak acid and has significant implications for oral absorption. The compound may have low solubility in the acidic environment of the stomach but will dissolve more readily in the more neutral pH of the small intestine, where most drug absorption occurs.

Conclusion

The solubility of **1-(3-Chlorophenyl)cyclohexanecarboxylic acid** is critically dependent on pH, a characteristic feature of its carboxylic acid functional group. It is expected to exhibit low solubility in acidic conditions and significantly higher solubility in neutral to basic conditions. For accurate characterization, especially for late-stage development, the thermodynamic shake-flask method is indispensable. For high-throughput screening in early discovery, kinetic solubility assays provide a rapid and material-efficient alternative. A thorough understanding and experimental determination of this solubility profile are essential for guiding formulation strategies and predicting the in vivo performance of this and structurally related compounds.

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